REACTION_CXSMILES
|
[C:1]1([CH2:10][C:11]#N)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1CC#N.S(=O)(=O)(O)O.[OH-:18].[NH4+].[C:20]([O:23][C:24](=[O:26])[CH3:25])(=O)[CH3:21].[CH2:27]([OH:29])[CH3:28]>CCCCCC>[CH2:27]([O:29][C:11](=[O:18])[CH2:10][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:25][C:24]([O:23][CH2:20][CH3:21])=[O:26])[CH3:28] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)CC#N)CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
liquid
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the result solution was extracted with ethyl acetate (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Concentration of the ethyl acetate afforded a yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=C(C=CC=C1)CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |